YM348 is a potent, selective, and orally bioavailable small molecule inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is a key enzyme that degrades cyclic guanosine monophosphate (cGMP), a critical second messenger in the central nervous system. Inhibition of PDE9A with YM348 elevates cGMP levels, providing a powerful tool for investigating cGMP-dependent signaling pathways involved in neuronal function, synaptic plasticity, and cognitive processes. [1]
While multiple PDE9 inhibitors are available, they are not functionally interchangeable for research applications. Differences in potency and, more critically, selectivity against other phosphodiesterase families (e.g., PDE1, PDE5) can introduce confounding off-target effects, leading to misinterpreted data and poor reproducibility. [REFS-1, REFS-2] Furthermore, variations in pharmacokinetic properties such as brain penetration directly determine in vivo target engagement, making the specific choice of inhibitor a critical variable for achieving reliable and translatable results in neuroscience research.
YM348 demonstrates a 5.4-fold higher potency for its target, human PDE9A, when compared to the common alternative inhibitor PF-04447943. [REFS-1, REFS-2] For researchers investigating cGMP-specific pathways, YM348 offers a significantly cleaner selectivity profile against PDE5, an enzyme prevalent in non-CNS tissues. YM348 is 200-fold selective for PDE9A over PDE5, whereas PF-04447943 is only approximately 52-fold selective, reducing the risk that unintended systemic or vascular effects could confound data from neuroscience experiments. [REFS-1, REFS-2]
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity vs. PDE5 |
| Target Compound Data | YM348: IC50 = 5.0 nM (hPDE9A); 200-fold selective vs. hPDE5 [<a href="https://doi.org/10.1021/jm3007133" target="_blank">1</a>] |
| Comparator Or Baseline | PF-04447943: IC50 = 27 nM (hPDE9A); ~52-fold selective vs. hPDE5 [<a href="https://doi.org/10.1016/j.neuropharm.2011.05.009" target="_blank">2</a>] |
| Quantified Difference | 5.4x higher potency; 3.8x greater selectivity vs. PDE5 |
| Conditions | In vitro enzyme activity assays using recombinant human phosphodiesterases. |
Higher potency allows for lower effective doses, while superior selectivity ensures observed effects are due to PDE9 inhibition, not off-target activity on PDE5, enhancing data reliability and reproducibility.
YM348 is a brain-penetrant, orally active compound that demonstrates clear target engagement and functional efficacy in preclinical models. [1] A single oral administration of YM348 (1 mg/kg) in rats produced a significant, approximately 60% increase in cGMP levels in the hippocampus, a key brain region for memory and learning. [1] This biochemical target engagement translates directly to functional outcomes; YM348 reversed cognitive deficits induced by the NMDA receptor antagonist dizocilpine (MK-801) in a novel object recognition task, a standard model for assessing pro-cognitive agents. [1]
| Evidence Dimension | In vivo Hippocampal cGMP Levels & Novel Object Recognition Task (NORT) Performance |
| Target Compound Data | YM348 (1 mg/kg, p.o.) increased hippocampal cGMP by ~60% and significantly reversed MK-801-induced amnesia. [<a href="https://doi.org/10.1021/jm3007133" target="_blank">1</a>] |
| Comparator Or Baseline | Vehicle-treated control group showed no significant cGMP increase and exhibited significant cognitive deficit. [<a href="https://doi.org/10.1021/jm3007133" target="_blank">1</a>] |
| Quantified Difference | ~60% increase in hippocampal cGMP vs. vehicle; statistically significant reversal of cognitive deficit. |
| Conditions | In vivo studies in male Wistar rats. |
This evidence provides direct confirmation that the compound reaches its CNS target after oral dosing and produces the desired biological and functional effects, making it a reliable tool for in vivo cognitive studies.
For in vivo studies in rodent models of cognitive impairment where oral administration and reliable CNS target engagement are required. The proven ability of YM348 to elevate hippocampal cGMP and reverse amnesia makes it a suitable positive control or investigational tool for exploring the therapeutic potential of the PDE9-cGMP pathway. [1]
In cellular or tissue-based assays designed to isolate the effects of PDE9 inhibition. The high selectivity of YM348 against other PDE families, particularly its 200-fold selectivity over PDE5, ensures that observed changes in cGMP signaling are attributable specifically to PDE9, preventing misinterpretation of data from off-target effects. [REFS-1, REFS-2]
For electrophysiology or biochemical studies of synaptic plasticity, such as long-term potentiation (LTP). The direct evidence of YM348 elevating cGMP in the hippocampus supports its use as a pharmacological tool to probe the downstream consequences of this signaling cascade on synaptic function. [1]